A Technical Guide to N,N-dimethyl-4,4'-azodianiline (CAS 5 pathetic.com9-17-3)
A Technical Guide to N,N-dimethyl-4,4'-azodianiline (CAS 5 pathetic.com9-17-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-4,4'-azodianiline, identified by CAS number 539-17-3, is an aromatic azo compound. Also known as 4-Amino-4'-(dimethylamino)azobenzene or by its dye designation, Disperse Black 3, this molecule is characterized by a diazene bridge (-N=N-) connecting a dimethylaniline ring and an aniline ring.[1][2][3] Its conjugated system is responsible for its chromatic properties, making it a valuable component in the synthesis of various dyes.[4][5] Beyond its role in color chemistry, the compound serves as a versatile reagent in organic synthesis and has applications in analytical chemistry and biological research.[2][5] This guide provides an in-depth overview of its chemical and physical properties, synthesis and analytical workflows, toxicological profile, and metabolic considerations.
Chemical and Physical Properties
N,N-dimethyl-4,4'-azodianiline typically presents as a dark orange to rust-brown crystalline powder.[4] It is a lipophilic substance with very low solubility in water but is soluble in organic solvents such as ethanol and acetone.[4][6] The compound is stable under normal laboratory conditions but is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]
Table 1: Physicochemical Properties of N,N-dimethyl-4,4'-azodianiline
| Property | Value | Reference(s) |
| CAS Number | 539-17-3 | [1][2][7] |
| Molecular Formula | C₁₄H₁₆N₄ | [4][5][8] |
| Molecular Weight | 240.30 g/mol | [3][5][7][8] |
| Appearance | Dark orange to rust brown powder, crystals, or chunks | [1][2][4] |
| Melting Point | 186 - 195 °C (with decomposition) | [2][4][5] |
| Boiling Point | Not applicable | [6] |
| Water Solubility | Partly miscible / Sparingly soluble | [6] |
| Solubility | Soluble in ethanol, acetone, carbon tetrachloride | [4] |
| Flash Point | Not applicable | [2] |
| Synonyms | 4-Amino-4'-(dimethylamino)azobenzene, Disperse Black 3, C.I. 11025 | [1][2][7] |
Table 2: Spectroscopic Data Summary
Structural elucidation and purity assessment of N,N-dimethyl-4,4'-azodianiline rely on standard spectroscopic techniques. While specific peak data is dependent on experimental conditions, the availability of reference spectra is crucial for characterization.
| Technique | Availability | Reference(s) |
| ¹H NMR | Reference spectra available | [9] |
| ¹³C NMR | Reference spectra available | [9] |
| FT-IR | Reference spectra available | [7][9] |
| Mass Spectrometry (MS) | Reference spectra available | [7][9] |
| Raman Spectroscopy | Reference spectra available | [9] |
| UV-Visible Spectroscopy | Characterized as a dye, UV-Vis data is fundamental | [5] |
Synthesis and Analysis
Synthesis Pathway
The synthesis of N,N-dimethyl-4,4'-azodianiline is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction. A common route involves the diazotization of a precursor like 4-nitroaniline, which is then coupled with N,N-dimethylaniline. The resulting nitro-substituted azo compound is subsequently reduced to yield the final amino product.[4]
Experimental Protocol: Representative Synthesis
This protocol describes a general method for the synthesis of an azo dye, adapted for N,N-dimethyl-4,4'-azodianiline based on established chemical principles.[4][10]
-
Diazotization of 4-Nitroaniline:
-
Dissolve 4-nitroaniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve an equimolar amount of N,N-dimethylaniline in a suitable solvent (e.g., ethanol or acetic acid).
-
Cool the N,N-dimethylaniline solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to be slightly alkaline (pH 7-8) by slowly adding a sodium hydroxide or sodium acetate solution to facilitate the coupling reaction.[10]
-
A colored precipitate of 4-(4-nitrophenylazo)-N,N-dimethylaniline should form. Continue stirring in the cold for 30-60 minutes.
-
-
Reduction and Isolation:
-
Isolate the intermediate product by vacuum filtration and wash with cold water.
-
Create a slurry of the intermediate in an aqueous or alcoholic solution.
-
Add a reducing agent, such as sodium sulfide (Na₂S) or perform catalytic hydrogenation, to reduce the nitro group to an amine.
-
Monitor the reaction until completion (e.g., by TLC).
-
Isolate the crude N,N-dimethyl-4,4'-azodianiline product.
-
-
Purification:
-
Purify the crude product by recrystallization, typically from an aqueous ethanol solution, to obtain the final product with high purity.[4]
-
Analytical Workflow
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of N,N-dimethyl-4,4'-azodianiline and for quantifying it in various matrices. A typical workflow involves reverse-phase chromatography coupled with a UV-Vis or mass spectrometry detector.[11][12]
Biological Activity and Metabolism
Toxicological Profile
N,N-dimethyl-4,4'-azodianiline is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory system.[2][6] Skin contact may lead to sensitization.[6] A significant toxicological concern associated with aniline derivatives is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[1] Symptoms can include dizziness, headache, and cyanosis (a bluish discoloration of the skin).[1] While animal studies have suggested potential carcinogenic and adverse reproductive effects, the compound is not currently listed as a carcinogen by major regulatory bodies like IARC or NTP.[1]
Table 3: Safety and Hazard Information
| Hazard Type | GHS Classification and Statements | Reference(s) |
| Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [2][7] |
| Signal Word | Warning | [2][7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][7] |
| Precautions | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Target Organs | Respiratory System, Blood | [1][2] |
Metabolic Pathway
The metabolism of azo dyes is a critical factor in their toxicological assessment. The primary metabolic pathway is the reductive cleavage of the azo bond (-N=N-), which is primarily carried out by azoreductases from the intestinal microbiota and, to a lesser extent, by hepatic enzymes.[13][14][15] This reduction breaks the molecule into its constituent aromatic amines.
For N,N-dimethyl-4,4'-azodianiline, this cleavage would be expected to yield p-phenylenediamine and N,N-dimethyl-p-phenylenediamine . These resulting aromatic amines can then undergo further Phase I (oxidation, demethylation) and Phase II (conjugation) metabolic reactions.[16] The toxicity of azo dyes is often attributed to these metabolic products rather than the parent compound.[13][14]
Experimental Protocol: In Vitro Metabolism Study
This protocol provides a methodology for investigating the metabolism of N,N-dimethyl-4,4'-azodianiline using liver microsomes, a common in vitro model for studying drug metabolism.[17][18]
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture on ice.
-
Add phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Add liver microsomes (e.g., from rat, human; final concentration ~0.5-1.0 mg/mL protein).[18]
-
Add the test compound, N,N-dimethyl-4,4'-azodianiline, dissolved in a suitable organic solvent like DMSO (final solvent concentration should be <1%). A typical starting substrate concentration is 1-10 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations should be performed without the NADPH system to check for non-enzymatic degradation.
-
-
Incubation and Termination:
-
Incubate the reaction at 37 °C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Analysis:
-
Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Use the LC-MS data to identify potential metabolites by looking for expected mass shifts (e.g., for oxidation, demethylation, conjugation) and to quantify the depletion of the parent compound over time.
-
Applications
N,N-dimethyl-4,4'-azodianiline is a multifunctional compound with applications spanning several scientific and industrial fields.
-
Dyes and Pigments: As "Disperse Black 3," it is used as a disperse dye for synthetic fibers like polyester and acetate.[4][6] It is also an intermediate in the production of other azo dyes.[5]
-
Organic Synthesis: It serves as a building block in synthetic chemistry. For instance, it has been used in condensation reactions to create azo-based phenylthiophene Schiff bases.[2][19]
-
Analytical Chemistry: Its strong chromophore makes it suitable for use in the development of colorimetric assays and as a chromogenic label for oligosaccharides and monosaccharides in biochemical analysis.[2][5]
-
Life Sciences: It is used as a stain in hematology and histology applications.[2][5] Its structure also makes it a subject of study in research on the biological effects and metabolism of azo compounds.[5]
Conclusion
N,N-dimethyl-4,4'-azodianiline (CAS 539-17-3) is a compound of significant interest due to its widespread use as a dye and its utility as a chemical intermediate. A comprehensive understanding of its properties, from its physicochemical characteristics to its toxicological and metabolic profiles, is essential for its safe handling and for the development of novel applications. The protocols and data summarized in this guide provide a technical foundation for researchers and professionals working with this versatile azo compound. Further research into its specific metabolic pathways and potential biological interactions will continue to be an important area of study.
References
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